Cas no 1823829-53-3 (Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate)
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate
- STL584881
- ethyl 2-(5-chloro-1,2,4-triazol-1-yl)propanoate
- Ethyl2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate
- 1H-1,2,4-Triazole-1-acetic acid, 5-chloro-α-methyl-, ethyl ester
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- MDL: MFCD28969773
- Inchi: 1S/C7H10ClN3O2/c1-3-13-6(12)5(2)11-7(8)9-4-10-11/h4-5H,3H2,1-2H3
- InChI Key: SXUHAKMROQHWGZ-UHFFFAOYSA-N
- SMILES: ClC1=NC=NN1C(C(=O)OCC)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 191
- XLogP3: 1.8
- Topological Polar Surface Area: 57
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01031447-1g |
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 1g |
¥4991.0 | 2023-03-31 | |
| Enamine | EN300-233126-0.05g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 0.05g |
$235.0 | 2024-06-19 | |
| Enamine | EN300-233126-0.1g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 0.1g |
$352.0 | 2024-06-19 | |
| Enamine | EN300-233126-0.25g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 0.25g |
$503.0 | 2024-06-19 | |
| Enamine | EN300-233126-0.5g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 0.5g |
$791.0 | 2024-06-19 | |
| Enamine | EN300-233126-1.0g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 1.0g |
$1014.0 | 2024-06-19 | |
| Enamine | EN300-233126-2.5g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 2.5g |
$1988.0 | 2024-06-19 | |
| Enamine | EN300-233126-5.0g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 5.0g |
$2940.0 | 2024-06-19 | |
| Enamine | EN300-233126-10.0g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 95% | 10.0g |
$4360.0 | 2024-06-19 | |
| Enamine | EN300-233126-1g |
ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate |
1823829-53-3 | 1g |
$1014.0 | 2023-09-15 |
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate Suppliers
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate
Research Brief on Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate (CAS: 1823829-53-3)
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate (CAS: 1823829-53-3) is a triazole-based compound that has recently gained attention in the field of medicinal chemistry due to its potential applications as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in the development of novel antifungal and antibacterial agents, leveraging its unique structural features that allow for diverse chemical modifications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate typically involves the alkylation of 5-chloro-1H-1,2,4-triazole with ethyl 2-bromopropanoate under basic conditions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further derivatization. Researchers have also investigated its reactivity with various nucleophiles, leading to the development of a library of analogs with enhanced pharmacological properties. These studies highlight the versatility of this compound as a building block in drug discovery.
In terms of biological activity, Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate has demonstrated promising results in preliminary screenings against fungal pathogens such as Candida albicans and Aspergillus fumigatus. Its mechanism of action is believed to involve the inhibition of fungal cell wall biosynthesis, although further studies are needed to elucidate the exact molecular targets. Additionally, some derivatives of this compound have shown moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a dual-action antimicrobial agent.
Recent computational studies have provided insights into the structure-activity relationships (SAR) of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate derivatives. Molecular docking simulations indicate that the chloro-substituted triazole moiety plays a critical role in binding to target enzymes, while the ethyl propanoate side chain contributes to the compound's pharmacokinetic properties. These findings have guided the design of more potent analogs with improved bioavailability and reduced toxicity profiles.
Despite its potential, challenges remain in the development of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate-based therapeutics. Issues such as metabolic stability, solubility, and off-target effects need to be addressed through further optimization and in vivo studies. Collaborative efforts between academic and industrial researchers are essential to accelerate the translation of these findings into clinically viable candidates.
In conclusion, Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)propanoate (CAS: 1823829-53-3) represents a promising scaffold for the development of new antimicrobial agents. Ongoing research is expected to uncover additional applications of this compound in other therapeutic areas, such as anticancer and anti-inflammatory drug development. Continued investment in synthetic and biological studies will be crucial to fully realize its potential in the pharmaceutical industry.
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